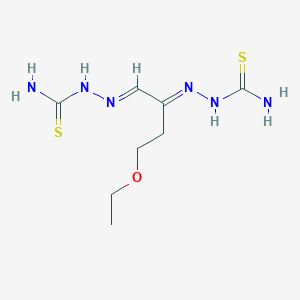

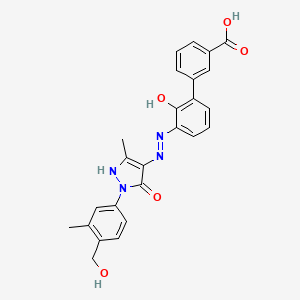

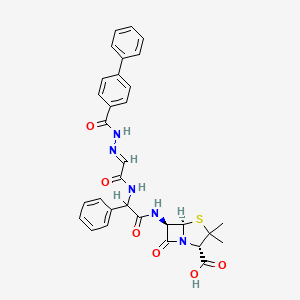

Eltrombopag metabolite M1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Eltrombopag metabolite M1 is a minor circulating component formed during the metabolism of eltrombopag, a small molecule thrombopoietin receptor agonist. Eltrombopag is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts. The metabolite M1 is formed through mono-oxygenation processes and plays a role in the overall pharmacokinetics and pharmacodynamics of eltrombopag .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Eltrombopag metabolite M1 is generated in bulk through in vitro incubations with human liver microsomes. The process involves isolating human liver microsomes from a donor and conducting duplicate incubations . The specific synthetic routes and reaction conditions for the industrial production of this compound are not extensively documented in the available literature.

Industrial Production Methods: the generation of M1 in bulk through in vitro microsomal incubations suggests that similar processes could be scaled up for industrial production .

Analyse Des Réactions Chimiques

Types of Reactions: Eltrombopag metabolite M1 undergoes various chemical reactions, including oxidation, reduction, and conjugation with glucuronic acid, glutathione, or cysteine . These reactions are primarily mediated by cytochrome P450 enzymes.

Common Reagents and Conditions:

Conjugation: Glucuronic acid, glutathione, and cysteine are common reagents used in conjugation reactions.

Major Products Formed: The major products formed from the reactions involving this compound include acyl glucuronides and glutathione-related conjugates .

Applications De Recherche Scientifique

Eltrombopag metabolite M1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Mécanisme D'action

Eltrombopag metabolite M1 exerts its effects through interactions with the thrombopoietin receptor. Eltrombopag, the parent compound, is a thrombopoietin receptor agonist that stimulates the production of platelets by binding to the transmembrane domain of the thrombopoietin receptor . This interaction leads to the activation of downstream signaling pathways, including the phosphorylation of STAT and JAK proteins . Unlike other thrombopoietin receptor agonists, eltrombopag does not activate the AKT pathway .

Comparaison Avec Des Composés Similaires

Eltrombopag metabolite M1 can be compared with other similar compounds, such as romiplostim and avatrombopag, which are also thrombopoietin receptor agonists. Some key points of comparison include:

Romiplostim: A peptide-based thrombopoietin receptor agonist that stimulates platelet production through a mechanism similar to eltrombopag.

Conclusion

This compound is a minor but significant component in the metabolism of eltrombopag. Its formation, chemical reactions, and scientific research applications contribute to the overall understanding of eltrombopag’s pharmacokinetics and pharmacodynamics. The unique properties of eltrombopag and its metabolites, compared to other thrombopoietin receptor agonists, highlight its potential in treating thrombocytopenia and related conditions.

Propriétés

Numéro CAS |

1396009-04-3 |

|---|---|

Formule moléculaire |

C25H22N4O5 |

Poids moléculaire |

458.5 g/mol |

Nom IUPAC |

3-[2-hydroxy-3-[[2-[4-(hydroxymethyl)-3-methylphenyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]phenyl]benzoic acid |

InChI |

InChI=1S/C25H22N4O5/c1-14-11-19(10-9-18(14)13-30)29-24(32)22(15(2)28-29)27-26-21-8-4-7-20(23(21)31)16-5-3-6-17(12-16)25(33)34/h3-12,28,30-31H,13H2,1-2H3,(H,33,34) |

Clé InChI |

MRORRIKWEKUDIS-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide;oxalic acid](/img/structure/B12759404.png)